Cas no 301335-02-4 ((-)-Riboflavin)

(-)-Riboflavin structure
(-)-Riboflavin structure
Nombre del producto:(-)-Riboflavin
Número CAS:301335-02-4
MF:C17H20N4O6
Megavatios:376.363903999329
CID:2026467
PubChem ID:1072

(-)-Riboflavin Propiedades químicas y físicas

Nombre e identificación

    • (-)-Riboflavin
    • 6,7-Dimethyl-9-(D-1'-ribityl)-isoalloxazin, Riboflavin
    • 7,8-dimethyl-10-D-ribitol-1-yl-10H-benzo[g]pteridine-2,4-dione
    • 7,8-dimethyl-10-pentitol-1-yl-10H-benzo[g]pteridine-2,4-dione
    • Beflavin
    • D-Lyxoflavin
    • lactoflavine
    • Lyxoflavin
    • PX083033
    • riboflavin
    • Riboflavin = Lactoflavin
    • Riboflavin, Vitamin B(2)
    • Riboflavin, Vitamin B2
    • Riboflavin-(UL)-14C
    • riboflavine
    • Riboflavine,INN
    • SJ000286086
    • vitamin B2
    • vitamine B2
    • Prestwick0_000634
    • SY012957
    • Benzo[g]pteridine-2,4(3H,10H)-dione, 7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)-
    • D-Ribitol,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-
    • AKOS016038568
    • NCGC00095174-01
    • L-Arabinitol,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-
    • SPBio_002847
    • Lactoflavine, zinvit-g
    • 7,8-dimethyl-10-(2,3,4,5-tetrahydroxypentyl)-2H,3H,4H,10H-benzo[g]pteridine-2,4-dione
    • NSC18343
    • component of Endoglobin Forte (Salt/Mix)
    • NCGC00017291-02
    • VS-08673
    • Aqua-Flave
    • 1-Deoxy-1-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)pentitol #
    • 7,8-dimethyl-10-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione
    • HMS559H22
    • DTXSID70859128
    • CHEMBL511565
    • AUNGANRZJHBGPY-UHFFFAOYSA-N
    • AKOS025397214
    • Fiboflavin
    • Wasserstoff Riboflavin
    • HMS1569P10
    • Q 14
    • Prestwick2_000634
    • Isoalloxazine,8-dimethyl-10-D-ribityl-
    • CCG-51661
    • AC-11728
    • Benzo[g]pteridine-2,10H)-dione, 7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)-
    • Oprea1_416960
    • WLN: T C666 BN DNVMV INJ B1YQYQYQ1Q L1 M1
    • Isoalloxazine,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)-
    • NCGC00095174-02
    • Hyflavin
    • SCHEMBL341564
    • Riboflavin(B2);7,8-Dimethyl-10-((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4(3H,10H)-dione
    • NCGC00017291-03
    • Oprea1_626642
    • NCGC00095174-05
    • NS00007684
    • NCGC00017291-05
    • 7,8-dimethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione
    • AKOS000503133
    • NCGC00095174-03
    • Ovoflavin
    • SR-01000640951-1
    • L-Araboflavine
    • Prestwick1_000634
    • NSC33298
    • NCGC00017291-04
    • (?)-Riboflavin
    • Maybridge1_006336
    • NCGC00017291-06
    • Dermadram
    • 301335-02-4
    • 1-(3,4-Dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-1-deoxy-L-arabinitol
    • 1-deoxy-1-(2-hydroxy-7,8-dimethyl-4-oxobenzo[g]pteridin-10(4H)-yl)pentitol
    • 1-deoxy-1-(4-hydroxy-7,8-dimethyl-2-oxobenzo[g]pteridin-10(2H)-yl)pentitol
    • Riboflavin (B2)
    • 33210-89-8
    • BBL028117
    • 1-Deoxy-1-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)pentitol
    • STL453483
    • STL455122
    • STK177323
    • 7,8-dimethyl-2,4-dioxo-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl](2,4a,10a-(1)(3)C,1,3-(1)N)-2H,3H,4H,10H-benzo[g]pteridin-3-yl
    • Renchi: InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)
    • Clave inchi: AUNGANRZJHBGPY-UHFFFAOYSA-N
    • Sonrisas: CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O

Atributos calculados

  • Calidad precisa: 376.13828437g/mol
  • Masa isotópica única: 376.13828437g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 5
  • Recuento de receptores de enlace de hidrógeno: 7
  • Recuento de átomos pesados: 27
  • Cuenta de enlace giratorio: 5
  • Complejidad: 680
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 3
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: -1.5
  • Superficie del Polo topológico: 155Ų

Artículos recomendados

Proveedores recomendados
BIOOKE MICROELECTRONICS CO.,LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
BIOOKE MICROELECTRONICS CO.,LTD
Wuhan brilliant Technology Co.,Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Wuhan brilliant Technology Co.,Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Amadis Chemical Company Limited
pengshengyue
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
pengshengyue